N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Overview
Description
N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride is a complex organic compound with the molecular formula C23H34NO4P. It is known for its unique structural features, which include a benzyl group, a methoxyphenyl group, and a bis(2-methylpropoxy)phosphoryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group is introduced through a reaction between benzyl chloride and an appropriate amine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is added via a nucleophilic substitution reaction using 4-methoxyphenyl bromide.
Addition of the Bis(2-methylpropoxy)phosphoryl Group: This step involves the reaction of the intermediate compound with bis(2-methylpropoxy)phosphoryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial production include benzyl chloride, 4-methoxyphenyl bromide, and bis(2-methylpropoxy)phosphoryl chloride .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or methoxyphenyl derivatives
Scientific Research Applications
N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, altering their activity and affecting biochemical pathways. The bis(2-methylpropoxy)phosphoryl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-methylpropan-1-amine hydrochloride: Similar in structure but lacks the bis(2-methylpropoxy)phosphoryl group.
N-Benzyl-1-(2-methoxyphenyl)methanamine: Contains a methoxyphenyl group but differs in the positioning and presence of the bis(2-methylpropoxy)phosphoryl group.
Uniqueness
N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride is unique due to the presence of the bis(2-methylpropoxy)phosphoryl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO4P.ClH/c1-18(2)16-27-29(25,28-17-19(3)4)23(21-11-13-22(26-5)14-12-21)24-15-20-9-7-6-8-10-20;/h6-14,18-19,23-24H,15-17H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJBEZJAQAXZRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CC=C(C=C1)OC)NCC2=CC=CC=C2)OCC(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClNO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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